molecular formula C3Cl2INS B6220605 2,5-dichloro-4-iodo-1,3-thiazole CAS No. 2758003-95-9

2,5-dichloro-4-iodo-1,3-thiazole

Cat. No.: B6220605
CAS No.: 2758003-95-9
M. Wt: 279.9
InChI Key:
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Description

2,5-dichloro-4-iodo-1,3-thiazole, commonly known as DIT, is a synthetic compound that has been used for a variety of scientific research applications. It is a heterocyclic compound that contains a thiazole ring and two chlorine atoms, as well as an iodine atom. DIT has a wide range of properties that make it useful in various fields, such as organic synthesis, catalysis, and drug development.

Scientific Research Applications

Due to its unique properties, DIT has been used in a variety of scientific research applications. It has been used for the synthesis of organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used for catalysis and as a catalyst for the oxidation of organic compounds. Additionally, DIT has been used in drug development, as a model compound for studying the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

DIT has a variety of mechanisms of action, depending on the application. In organic synthesis, DIT acts as an oxidizing agent, allowing for the oxidation of organic compounds. In catalysis, DIT acts as a Lewis acid, allowing for the formation of new bonds between molecules. In drug development, DIT acts as a model compound, allowing researchers to study the pharmacokinetics and pharmacodynamics of drugs.
Biochemical and Physiological Effects
DIT has a variety of biochemical and physiological effects, depending on the application. In organic synthesis, DIT can be used to synthesize a variety of compounds, such as polymers, dyes, and pharmaceuticals. In catalysis, DIT can be used to catalyze the formation of new bonds between molecules. In drug development, DIT can be used as a model compound to study the pharmacokinetics and pharmacodynamics of drugs.

Advantages and Limitations for Lab Experiments

The use of DIT in laboratory experiments has a number of advantages and limitations. One of the advantages of using DIT is that it is relatively inexpensive and easy to obtain. Additionally, DIT is a highly reactive compound, allowing for the oxidation of organic compounds and the formation of new bonds between molecules. However, DIT is also a highly toxic compound and should be handled with caution.

Future Directions

The use of DIT in scientific research is expected to continue to grow in the future. One potential future direction is the use of DIT in the synthesis of complex organic compounds, such as polymers and dyes. Additionally, DIT could be used to study the pharmacokinetics and pharmacodynamics of new drugs. Finally, DIT could be used as a catalyst for the oxidation of organic compounds and the formation of new bonds between molecules.

Synthesis Methods

DIT can be synthesized in a variety of ways, including the use of Grignard reagents, Wittig reactions, and the use of halogens. The most common method of synthesis is the use of Grignard reagents, which involve the reaction of a halogenated thiazole with a Grignard reagent. This reaction produces a thiocyanate compound, which can then be reduced to DIT by the use of a reducing agent.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dichloro-4-iodo-1,3-thiazole involves the reaction of 2,5-dichloro-1,3-thiazole with iodine.", "Starting Materials": [ "2,5-dichloro-1,3-thiazole", "Iodine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2,5-dichloro-1,3-thiazole (1.0 g) in acetic acid (10 mL) and add iodine (1.2 g) slowly with stirring.", "Step 2: Heat the reaction mixture at 80°C for 2 hours.", "Step 3: Cool the reaction mixture to room temperature and add hydrogen peroxide (10 mL, 30% w/w) slowly with stirring.", "Step 4: Add sodium hydroxide (10% w/w) solution dropwise until the pH of the reaction mixture reaches 7.", "Step 5: Extract the product with dichloromethane (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 2,5-dichloro-4-iodo-1,3-thiazole as a yellow solid (yield: 80%)." ] }

2758003-95-9

Molecular Formula

C3Cl2INS

Molecular Weight

279.9

Purity

0

Origin of Product

United States

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